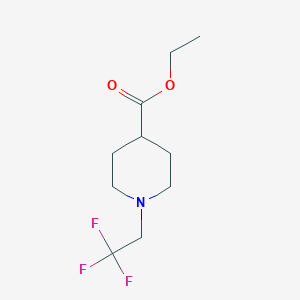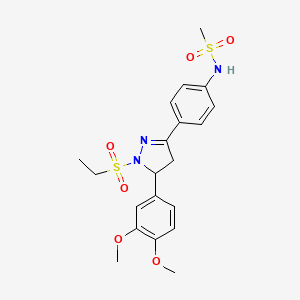
2-(1H-indol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone, also known as SB-269970, is a selective serotonin 5-HT7 receptor antagonist. It has been widely used in scientific research to study the physiological and biochemical effects of the 5-HT7 receptor and its associated mechanisms of action.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Research has explored the synthesis of novel 1H-indole derivatives, including compounds similar to the specified chemical, highlighting their significant antimicrobial properties. These synthesized compounds have been tested against various bacterial and fungal strains, demonstrating considerable antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial strains (Letters in Applied NanoBioScience, 2020).
Neuroprotective Agents
Indole derivatives have been synthesized and evaluated for their role as neuroprotective agents, particularly focusing on their potent ligands of the GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptor and antioxidant properties. These compounds are promising for the treatment of neurodegenerative diseases due to their dual effectiveness, suggesting a potential application in developing therapies for such conditions (Bioorganic & Medicinal Chemistry, 2013).
Anti-inflammatory Agents
A series of 1H-indol-1-yl ethanone derivatives have been prepared and evaluated for their anti-inflammatory activity. This research highlights the potential application of these compounds in developing new anti-inflammatory drugs, particularly those derived from the 1H-indol-1-yl ethanone scaffold, which could be beneficial in treating inflammation-related disorders (Current Drug Discovery Technologies, 2022).
Antiallergic Agents
The synthesis and evaluation of N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamides have demonstrated potential antiallergic properties. This research suggests the application of such compounds in developing novel antiallergic agents, contributing to the treatment and management of allergic reactions (Chemical & Pharmaceutical Bulletin, 1993).
Synthesis of Heteroaryl Compounds
Research involving the palladium(0)-catalyzed coupling of indolylzinc derivatives has led to the efficient synthesis of various heteroaryl compounds, including pyridyl indoles. These findings have implications in the synthesis of complex organic molecules, potentially useful in pharmaceuticals and material science (The Journal of Organic Chemistry, 1997).
Propriétés
IUPAC Name |
2-indol-1-yl-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-15(2)14-25(23,24)17-8-11-20(12-9-17)19(22)13-21-10-7-16-5-3-4-6-18(16)21/h3-7,10,15,17H,8-9,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZZRHSKYHJAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2694991.png)
![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2694994.png)
![2-hydroxy-2-methyl-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2695000.png)


![N-[(4-methylphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2695003.png)


![2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2695006.png)
![2-Chloro-N-[[3-(1-methylimidazol-2-yl)phenyl]methyl]propanamide](/img/structure/B2695007.png)
